

# Biological significance of alpha,omega-dicarboxylic acids

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An In-depth Technical Guide on the Biological Significance of Alpha,Omega-Dicarboxylic Acids  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

Alpha,omega-dicarboxylic acids (DCAs) are organic molecules characterized by two terminal carboxylic acid groups. Once considered minor metabolic end-products, they are now recognized as significant players in cellular metabolism, bioenergetics, and as biomarkers for a variety of metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, degradation, and physiological roles of alpha,omega-dicarboxylic acids. It details the metabolic pathways of  $\omega$ -oxidation and peroxisomal  $\beta$ -oxidation, discusses their importance in disease states, summarizes quantitative analytical data, and provides detailed experimental protocols for their quantification in biological matrices.

## Introduction to Alpha,Omega-Dicarboxylic Acids

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups ( $-\text{COOH}$ ). The general molecular formula for these molecules is  $\text{HO}_2\text{C}-\text{R}-\text{CO}_2\text{H}$ , where R represents an aliphatic or aromatic group.<sup>[1]</sup> While short-chain dicarboxylic acids like succinic and fumaric acid are well-known intermediates in the citric acid cycle, this guide focuses on the longer-chain alpha,omega-dicarboxylic acids that are products of fatty acid metabolism.<sup>[1]</sup> These molecules are formed through the  $\omega$ -oxidation pathway and are subsequently metabolized via peroxisomal  $\beta$ -oxidation, representing an alternative route for fatty acid

catabolism that becomes crucial under conditions of metabolic stress or when mitochondrial fatty acid oxidation is compromised.[2] Their presence and concentration in biological fluids are of increasing interest as they can serve as important biomarkers for diagnosing and monitoring inherited metabolic diseases.[3][4]

## Metabolic Pathways

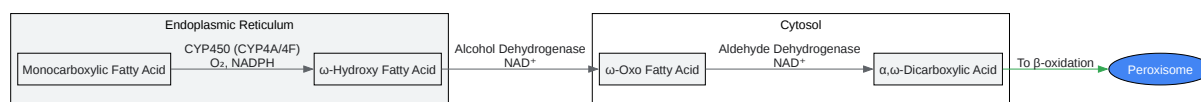
The metabolism of alpha,omega-dicarboxylic acids involves two key pathways: their formation from monocarboxylic fatty acids via  $\omega$ -oxidation and their subsequent degradation through peroxisomal  $\beta$ -oxidation.

### Formation: Fatty Acid $\omega$ -Oxidation

Fatty acid  $\omega$ -oxidation is an alternative pathway to the more prevalent  $\beta$ -oxidation, primarily occurring in the endoplasmic reticulum of liver and kidney cells.[2][5] This pathway is particularly induced when there is an excess of fatty acids that overwhelms the capacity of mitochondrial  $\beta$ -oxidation.[5] The process involves three main steps:

- $\omega$ -Hydroxylation: The terminal methyl group ( $\omega$ -carbon) of a fatty acid is hydroxylated to form a  $\omega$ -hydroxy fatty acid. This initial and rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F families.[2][6]
- Oxidation to Aldehyde: The resulting  $\omega$ -hydroxy fatty acid is then oxidized to an aldehyde in the cytosol.
- Oxidation to Dicarboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid, forming the alpha,omega-dicarboxylic acid.[5]

This pathway becomes especially significant in pathological states such as fasting, diabetes, and inherited disorders of mitochondrial  $\beta$ -oxidation.[2][7]



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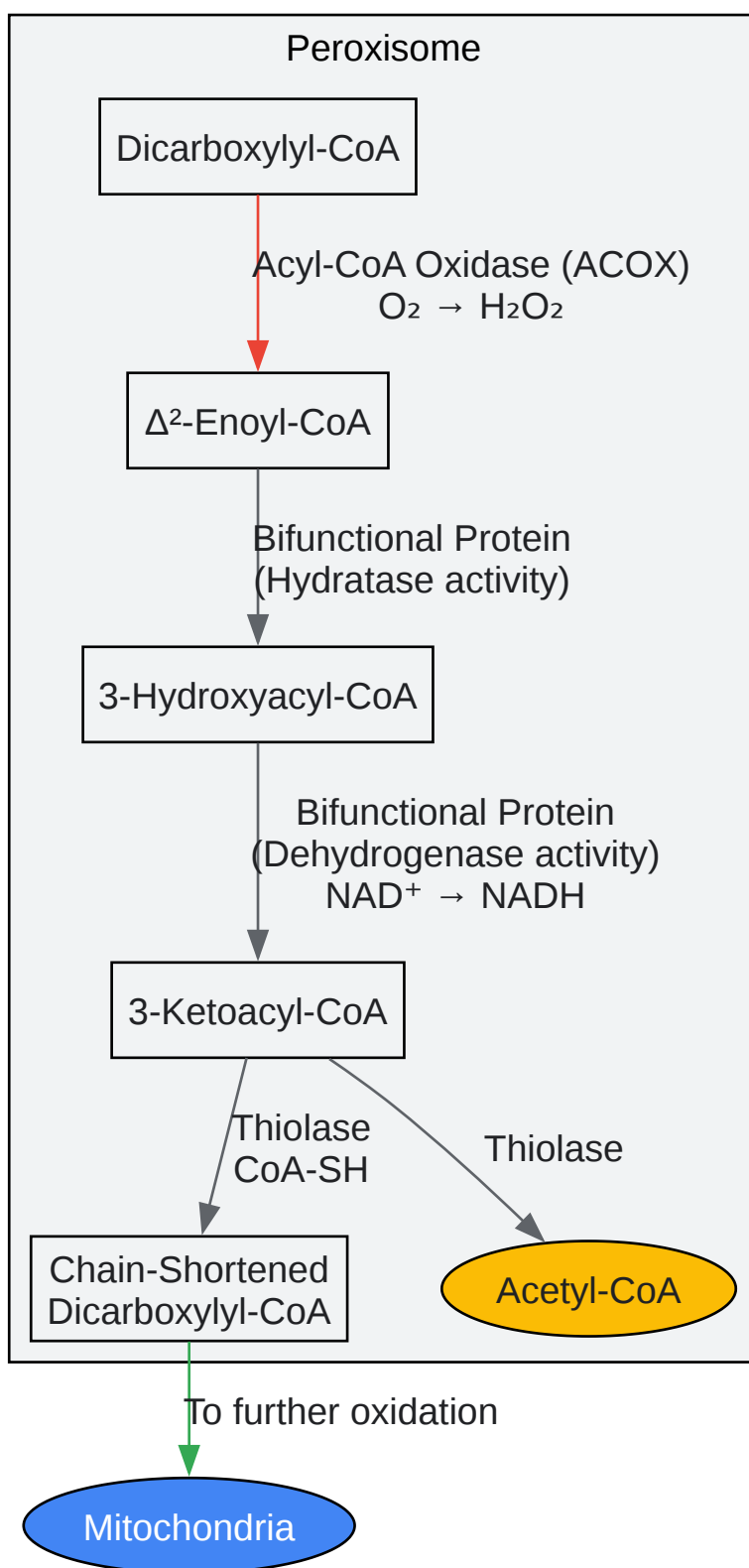
**Figure 1:** The  $\omega$ -oxidation pathway of fatty acids.

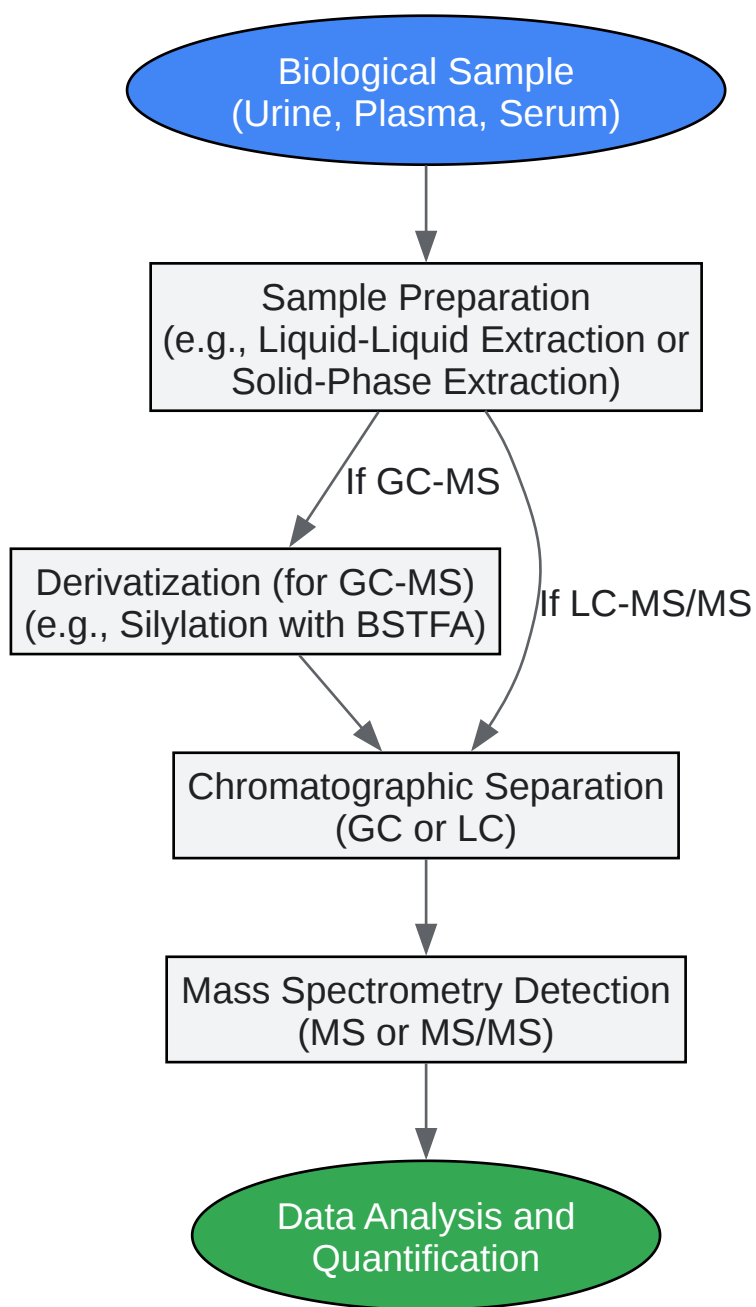
## Degradation: Peroxisomal $\beta$ -Oxidation

Once formed, alpha,omega-dicarboxylic acids are preferentially metabolized in peroxisomes through a modified  $\beta$ -oxidation pathway.[2][5] Unlike mitochondrial  $\beta$ -oxidation which primarily handles short, medium, and long-chain fatty acids for energy generation, peroxisomal  $\beta$ -oxidation specializes in chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[2][6]

The key differences from mitochondrial  $\beta$ -oxidation are:

- **First Oxidation Step:** The initial dehydrogenation is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX), which directly transfers electrons to molecular oxygen, producing hydrogen peroxide ( $H_2O_2$ ).[2] This is in contrast to the mitochondrial acyl-CoA dehydrogenase, which transfers electrons to the electron transport chain.
- **Enzymes:** The subsequent hydration and dehydrogenation steps are carried out by a bifunctional protein.[6]
- **Chain Shortening:** Peroxisomal  $\beta$ -oxidation typically does not proceed to completion. It shortens the dicarboxylic acids, which can then be further oxidized in the mitochondria.[7] The products include chain-shortened dicarboxylic acids (such as adipic and succinic acids) and acetyl-CoA.[2][8]





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